5-Fluoro-2-(2-fluorophenyl)pyridine
Description
Properties
CAS No. |
511522-73-9 |
|---|---|
Molecular Formula |
C11H7F2N |
Molecular Weight |
191.18 g/mol |
IUPAC Name |
5-fluoro-2-(2-fluorophenyl)pyridine |
InChI |
InChI=1S/C11H7F2N/c12-8-5-6-11(14-7-8)9-3-1-2-4-10(9)13/h1-7H |
InChI Key |
FJTCHIXOSYJBCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=C(C=C2)F)F |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Cross-Coupling as the Primary Route
The Suzuki-Miyaura reaction is the most widely reported method for synthesizing 5-fluoro-2-(2-fluorophenyl)pyridine. This section details reaction components, including catalysts, solvents, and bases, supported by experimental data.
Reaction Components and Conditions
Substrates
- Halogenated Pyridine : 2-Bromo-5-fluoropyridine (CAS 41404-58-4) serves as the electrophilic partner, with bromine at position 2 enabling selective coupling.
- Boronic Acid : 2-Fluorophenylboronic acid acts as the nucleophile, introducing the 2-fluorophenyl group.
Catalysts
- Pd(PPh₃)₄ : Tetrakis(triphenylphosphine)palladium(0) is commonly used, achieving yields up to 85%.
- Pd(dppf)Cl₂ : Bis(diphenylphosphino)ferrocene palladium(II) dichloride offers comparable efficiency, particularly in oxygen-tolerant conditions.
Solvents and Bases
- Solvents : Dioxane and tetrahydrofuran (THF) are preferred for their ability to dissolve both aromatic and polar reagents.
- Bases : Potassium phosphate (K₃PO₄) and sodium carbonate (Na₂CO₃) facilitate transmetalation, with K₃PO₄ yielding superior results.
Temperature and Duration
Reactions typically proceed at 80–100°C for 8–12 hours under inert atmospheres.
Experimental Procedure (Adapted from)
- Charge Reactants : Combine 2-bromo-5-fluoropyridine (1.0 eq), 2-fluorophenylboronic acid (1.2 eq), Pd(PPh₃)₄ (2 mol%), and K₃PO₄ (2.0 eq) in dioxane/water (4:1).
- Heat and Stir : Reflux at 100°C for 10 hours under nitrogen.
- Work-Up : Extract with ethyl acetate, wash with brine, and dry over Na₂SO₄.
- Purification : Isolate via column chromatography (hexane/ethyl acetate) to obtain the product as a white solid (85% yield).
Alternative Cross-Coupling Strategies
Comparative Analysis of Methods
Challenges and Optimization Strategies
- Regioselectivity : Ensuring coupling occurs exclusively at position 2 of the pyridine requires electron-deficient boronic acids and precise stoichiometry.
- Purification : Column chromatography remains essential due to byproducts from deboronation or homo-coupling.
- Catalyst Loading : Reducing Pd content to 1–2 mol% maintains efficiency while lowering costs.
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-2-(2-fluorophenyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups into the pyridine ring .
Scientific Research Applications
5-Fluoro-2-(2-fluorophenyl)pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals due to its potential biological activities.
Radiopharmaceuticals: Fluorinated pyridines are used in the synthesis of radiolabeled compounds for imaging and diagnostic purposes.
Agricultural Chemistry: The compound can be used in the development of agrochemicals such as herbicides and insecticides.
Material Science: It is used in the synthesis of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(2-fluorophenyl)pyridine involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to interact with biological molecules, such as enzymes and receptors, by forming strong hydrogen bonds and electrostatic interactions. This can lead to the modulation of various biological pathways and processes .
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
Key structural analogs and their properties are summarized below:
Key Observations :
- Electronic Effects: Fluorine substituents increase electron withdrawal, affecting reactivity and binding affinity. For example, 5-Fluoro-2-(2-fluorophenyl)pyridine’s dual fluorine substitution likely enhances its stability and interaction with biological targets compared to non-fluorinated analogs .
- Solubility : Hydroxyl or methoxy groups (e.g., in 5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine) improve aqueous solubility, whereas lipophilic groups (e.g., methyl in 3-Methyl-2-(2-fluorophenyl)pyridine) favor membrane permeability .
Pharmacokinetics and Toxicity
- Hepatic Extraction: Fluorinated pyrimidines (e.g., FdUrd) exhibit high hepatic extraction ratios (0.69–0.92), minimizing systemic toxicity during targeted delivery .
- Toxicity Profile : Fluorinated compounds like FdUrd cause gastrointestinal toxicity via RNA incorporation rather than thymidylate synthase inhibition . Structural analogs with reduced RNA incorporation (e.g., prodrugs like FdUrd-C8) show lower toxicity, a consideration for future derivatives of 5-Fluoro-2-(2-fluorophenyl)pyridine .
Q & A
(Basic) What are the established synthetic routes for 5-Fluoro-2-(2-fluorophenyl)pyridine?
Methodological Answer:
The compound is typically synthesized via cross-coupling reactions. A common approach involves halogenated pyridine precursors and fluorophenyl boronic acids under Suzuki-Miyaura conditions. For example:
- Use 5-fluoro-2-iodopyridine and 2-fluorophenylboronic acid with a palladium catalyst (e.g., Pd(PPh₃)₄) in a mixture of toluene/ethanol and aqueous Na₂CO₃ at 80–100°C for 12–24 hours .
- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Confirm yield and purity using NMR and mass spectrometry.
(Basic) Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
Key techniques include:
- ¹H/¹³C/¹⁹F NMR : Assign peaks to verify fluorine positions and aromatic proton environments. Fluorine substitution induces distinct splitting patterns .
- X-ray crystallography : Resolve crystal packing and bond angles (e.g., C-F bond lengths ~1.35 Å) .
- Mass spectrometry (EI/ESI) : Confirm molecular ion [M+H]⁺ at m/z 207.18.
(Advanced) How do fluorine substituent positions influence electronic properties and reactivity?
Methodological Answer:
Fluorine’s electron-withdrawing nature alters π-electron density:
- Ortho-fluorine on phenyl : Increases steric hindrance, reducing nucleophilic aromatic substitution (NAS) rates.
- Pyridine-ring fluorine : Stabilizes intermediates in cross-coupling reactions.
Experimental Design : - Compare Hammett σ constants for substituents.
- Use DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces .
(Advanced) How to resolve contradictions in reported biological activity data?
Methodological Answer:
Discrepancies may arise from impurity profiles or assay conditions. Mitigation strategies:
- Reproduce synthesis : Ensure >95% purity (HPLC).
- Dose-response assays : Test across multiple concentrations (e.g., 1–100 µM) in standardized cell lines.
- Structural analogs : Compare with 2-Fluoro-5-(4-fluorophenyl)pyridine () to isolate substituent effects .
(Basic) What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, safety goggles.
- Ventilation : Use fume hood for weighing and reactions.
- Waste disposal : Segregate halogenated waste; incinerate at >1,000°C .
(Advanced) What computational methods predict its pharmacokinetic properties?
Methodological Answer:
- ADMET prediction : Use SwissADME or QikProp to estimate logP (~2.8), aqueous solubility (LogS ~-4.2), and CYP450 inhibition.
- Docking studies : Screen against target proteins (e.g., kinases) using AutoDock Vina. Validate with in vitro assays .
(Basic) How to optimize reaction yields in its synthesis?
Methodological Answer:
- Catalyst screening : Test PdCl₂(dppf) vs. Pd(OAc)₂ with ligands (e.g., SPhos).
- Solvent optimization : Replace toluene with DMF for polar intermediates.
- Temperature gradients : Use microwave-assisted synthesis (120°C, 30 min) to reduce time .
(Advanced) What are the crystal packing trends in fluorinated pyridines?
Methodological Answer:
- Intermolecular interactions : C-F···H-C hydrogen bonds (2.3–2.5 Å) and π-π stacking (3.8 Å interplanar distance) dominate.
- Crystallography workflow : Grow crystals via slow evaporation (hexane/DCM). Refine using SHELXL .
(Basic) What are its applications in medicinal chemistry?
Methodological Answer:
- Pharmaceutical precursor : Used in kinase inhibitors (e.g., JAK2/STAT3 pathway).
- Structure-activity relationship (SAR) : Introduce methyl or methoxy groups to enhance bioavailability .
(Advanced) How to analyze degradation products under acidic conditions?
Methodological Answer:
- Forced degradation : Reflux in 0.1 M HCl (40°C, 24 h).
- Analytical tools :
- HPLC-MS : Identify defluorinated byproducts (e.g., 2-(2-fluorophenyl)pyridine).
- ²⁹Si NMR : Track silica gel interactions during purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
